2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Lipophilicity Metabolic Stability cLogP

This 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034428-29-8) is a precisely substituted sulfonamide derivative for SAR programs. Its distinct ortho-fluoro electronic environment and furan-2-yl vector provide a stringent test case for halogen-dependent activity cliffs, ligand lipophilicity efficiency (LLE) optimization (cLogP ≈2.1), and computational model validation (pKa, logD). Avoid introducing uncontrolled variables caused by regioisomeric or halo-substituent impurities. Procure with documented purity to ensure reproducible target-fishing and enzyme-inhibition studies.

Molecular Formula C15H12FN3O3S
Molecular Weight 333.34
CAS No. 2034428-29-8
Cat. No. B2514496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
CAS2034428-29-8
Molecular FormulaC15H12FN3O3S
Molecular Weight333.34
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C15H12FN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2
InChIKeyKLXOZBCMDSSNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034428-29-8): Procurement-Relevant Structural and Physicochemical Baseline


2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide (CAS 2034428-29-8) is a synthetic sulfonamide derivative featuring a 2-fluorophenyl group linked via a methylene bridge to a 3-(furan-2-yl)pyrazine core. The compound belongs to the broader class of N-(pyrazin-2-yl)benzenesulfonamides, a scaffold investigated for anti-infective and anticancer applications [1]. Its molecular formula is C15H12FN3O3S with a molecular weight of 333.34 g/mol, and its topological polar surface area (tPSA) is predicted to be approximately 89 Ų, suggesting moderate membrane permeability [1].

Why Unspecified 'Pyrazine-Sulfonamide' or 'Furan-Pyrazine' Analogs Cannot Substitute for 2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide in Research Protocols


Within the pyrazine-sulfonamide class, seemingly minor modifications—such as replacing the 2-fluorophenyl group with a 2-chlorophenyl or 4-cyanophenyl substituent—can markedly alter electronic distribution, steric bulk, and hydrogen-bonding capacity, leading to divergent target-binding profiles and pharmacokinetic behaviors. Even positional isomerism of the fluoro substituent or variation in the heteroaryl attachment (furan-2-yl vs. furan-3-yl) can reorient the vector of the sulfonamide pharmacophore, potentially reversing selectivity between closely related enzyme isoforms. Consequently, procurement of a precisely specified compound is essential to ensure experimental reproducibility and to avoid introducing uncontrolled variables in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide Against Closest Analogs: A Procurement-Focused Evidence Guide


Ortho-Fluoro vs. Ortho-Chloro Substitution: Predicted Impact on Lipophilicity and Metabolic Stability

In the absence of direct head-to-head experimental data, class-level inference based on well-established physicochemical principles indicates that the 2-fluoro substituent confers a distinct lipophilicity profile compared to the 2-chloro analog (2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide). The calculated partition coefficient (cLogP) for the 2-fluoro compound is predicted to be approximately 2.1, versus approximately 2.8 for the 2-chloro analog, reflecting a difference of ~0.7 log units. This lower lipophilicity is expected to translate into improved aqueous solubility and reduced CYP450-mediated oxidative metabolism relative to the chloro congener [1].

Lipophilicity Metabolic Stability cLogP Drug Design

Furan-2-yl vs. Furan-3-yl Pyrazine Substitution: Predicted Steric and Pharmacophoric Divergence

The 3-(furan-2-yl)pyrazine motif in the target compound presents a different spatial orientation of the furan oxygen lone pair compared to the isomeric 3-(furan-3-yl)pyrazine analog (e.g., 4-ethoxy-3-fluoro-N-({3-(furan-3-yl)pyrazin-2-yl}methyl)benzenesulfonamide). Computational conformational analysis suggests that the furan-2-yl isomer adopts a more planar conformation with the pyrazine ring (dihedral angle < 20°), while the furan-3-yl isomer exhibits greater torsional freedom (>30° deviation), potentially altering the presentation of the sulfonamide NH to target hydrogen-bond acceptors [1].

Pharmacophore Geometry Steric Effects Structure-Activity Relationship Isosterism

2-Fluoro vs. 3-Fluoro vs. 4-Fluoro Benzenesulfonamide Substitution: Distinct Electronic Environments Governing pKa and Hydrogen-Bond Acidity

The sulfonamide NH acidity is modulated by the position of the fluoro substituent on the phenyl ring. The 2-fluoro substitution (ortho) exerts both inductive electron-withdrawal and steric proximity effects, resulting in a predicted sulfonamide pKa of approximately 9.1—intermediate between the 3-fluoro (meta, pKa ≈ 9.4) and 4-fluoro (para, pKa ≈ 8.8) analogs. This fine-tuning of acidity affects the sulfonamide's hydrogen-bond donor strength and ionization state at physiological pH, which can be critical for optimal ligand-receptor interactions [1].

Electronic Effects pKa Hydrogen-Bond Donor Strength Sulfonamide

Best-Fit Research and Industrial Application Scenarios for 2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide


Focused SAR Exploration of Halogen-Modified Pyrazine-Sulfonamide Libraries Targeting Kinase or GPCR Panels

The compound's precisely defined 2-fluoro substitution and furan-2-yl orientation make it suitable as a reference standard in medicinal chemistry programs investigating halogen-dependent activity cliffs. Its lower predicted cLogP (≈2.1) compared to the 2-chloro analog (≈2.8) supports its use in optimizing ligand lipophilicity efficiency (LLE) within lead series [1].

In Silico Model Validation: Benchmarking Predicted vs. Experimental Physicochemical and Pharmacokinetic Parameters

The availability of the compound from multiple commercial sources with documented purity (typically >95%) allows it to serve as a physical validation standard for computational models predicting pKa, logD, and plasma protein binding. The distinct ortho-fluoro electronic environment provides a stringent test case for in silico algorithms.

Chemical Probe for Sulfonamide-Dependent Enzyme Inhibition Studies

Given that N-(pyrazin-2-yl)benzenesulfonamides have demonstrated inhibition of enzymes such as matrix metalloproteinase-8 (MMP-8) in target fishing studies [1], this compound can be employed as a tool compound to interrogate sulfonamide-enzyme interactions where the furan-pyrazine scaffold provides additional binding energy.

Quote Request

Request a Quote for 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.